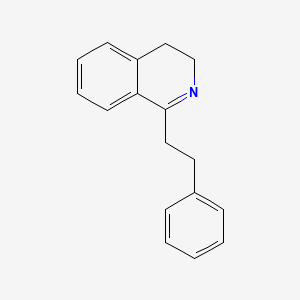![molecular formula C20H18N2OS B14122059 9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione](/img/structure/B14122059.png)
9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of benzo[a]phenoxazine, featuring a diethylamino group at the 9-position and a thione group at the 5-position. It is closely related to Nile Red, a well-known fluorescent dye used in histological staining.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione typically involves the reaction of 1-naphthols or 1,3-naphthalenediols with appropriate reagents to introduce the diethylamino and thione groups. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone group.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The diethylamino group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione has several applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and environmental changes.
Biology: Employed in histological staining to visualize cellular structures and lipid droplets.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of optical sensors and other analytical tools
Mecanismo De Acción
The mechanism of action of 9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful for imaging applications. The diethylamino and thione groups play a crucial role in modulating the compound’s electronic properties and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Nile Red: A closely related compound with a similar structure but different functional groups.
Chromoionophore III: Another related compound used in optical sensing applications.
Uniqueness
9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione is unique due to its specific combination of diethylamino and thione groups, which confer distinct electronic and fluorescent properties. This makes it particularly valuable for specialized applications in fluorescence microscopy and optical sensing.
Propiedades
Fórmula molecular |
C20H18N2OS |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
9-(diethylamino)benzo[a]phenoxazine-5-thione |
InChI |
InChI=1S/C20H18N2OS/c1-3-22(4-2)13-9-10-16-17(11-13)23-18-12-19(24)14-7-5-6-8-15(14)20(18)21-16/h5-12H,3-4H2,1-2H3 |
Clave InChI |
DRUCWUWYYHXKPT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=S)C=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride](/img/structure/B14121979.png)
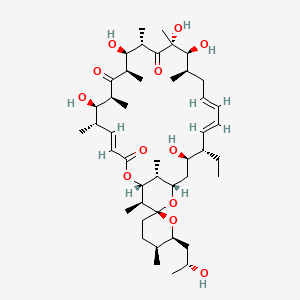
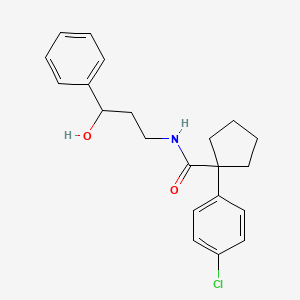
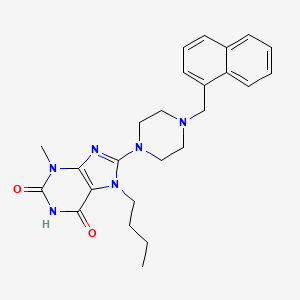

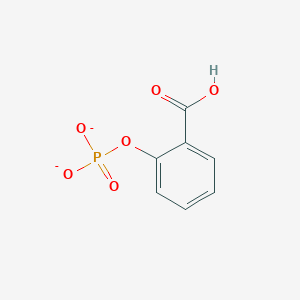
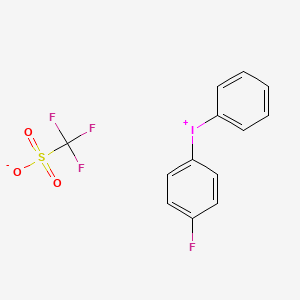

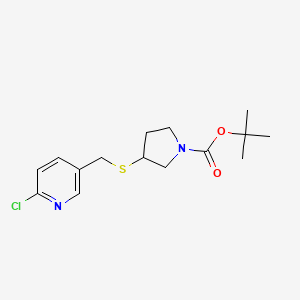
![[(2S)-1-[(3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B14122025.png)
![7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14122031.png)
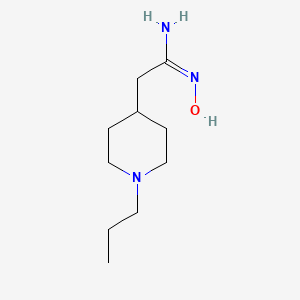
![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122041.png)
